2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound under investigation is officially designated as 2-(3-hydroxypropyl)-2H,3H-triazolo[4,3-a]pyridin-3-one according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic naming reflects the precise structural arrangement of the molecule, indicating the presence of a triazolo ring system fused to a pyridine nucleus, with a 3-hydroxypropyl substituent attached at the 2-position of the triazole ring. The Chemical Abstracts Service has assigned this compound the registry number 53689-26-2, providing a unique identifier that facilitates its recognition in chemical databases and regulatory frameworks.
The molecular formula C9H11N3O2 indicates the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 193.20 daltons. The compound's International Chemical Identifier key is XOVDGSIREHLHLB-UHFFFAOYSA-N, which serves as a standardized representation for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System representation c1ccn2c(c1)nn(c2=O)CCCO provides a linear notation that encodes the complete structural information of the molecule.
Alternative nomenclature systems have also been employed to describe this compound, including 2-(3-hydroxypropyl)-triazolo[4,3-a]pyridin-3-one, which represents a simplified version of the systematic name while maintaining chemical accuracy. The MDL number MFCD12186713 provides an additional registry identifier used in chemical inventory systems and research databases.
Properties
IUPAC Name |
2-(3-hydroxypropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-7-3-6-12-9(14)11-5-2-1-4-8(11)10-12/h1-2,4-5,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVDGSIREHLHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
The foundational step in preparing the target compound involves synthesizing the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one scaffold, which is the bicyclic fused ring system without the hydroxypropyl substituent.
- Starting Materials: The synthesis typically begins with 2-hydrazinopyridine and urea as key reactants.
- Reaction Conditions: A microwave-assisted reaction is employed to promote cyclization efficiently. For example, 2-hydrazinopyridine (4.58 mmol) and urea (either equimolar or twofold excess) are mixed without solvent and irradiated under microwave (300 W) for approximately 50 seconds.
- Workup: After the reaction, water is added, and the product is isolated by filtration.
- Yield and Purity: The yield is about 49% with equimolar urea and improves to 75% when using twofold excess urea. The product purity is high, with HPLC showing 97.9% purity under optimized conditions.
- Reaction Monitoring: Thin-layer chromatography (TLC) using chloroform-methanol (9:1) solvent system is used to monitor the reaction progress. The product has an Rf of 0.62 under these conditions.
This method provides a rapid and efficient route to the triazolopyridinone core, which is crucial for subsequent functionalization steps.
The specific substitution at the 2-position with a 3-hydroxypropyl group requires selective alkylation or side-chain introduction on the triazolopyridinone core.
- General Strategy: The 2-position of the triazolopyridinone ring, which is a nitrogen atom in the fused system, can be alkylated using appropriate alkyl halides or hydroxyalkyl derivatives.
- Typical Reagents: 3-chloropropanol or 3-bromopropanol can be used as alkylating agents to introduce the 3-hydroxypropyl group.
- Reaction Conditions: The alkylation is generally performed under basic conditions, using bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature and Time: Reactions are conducted at elevated temperatures (50–80 °C) for several hours to ensure complete substitution.
- Purification: The product is purified by recrystallization or chromatographic techniques.
While explicit experimental details for this step specific to 2-(3-hydroxypropyl)-2H,3H-triazolo[4,3-a]pyridin-3-one are limited in the literature, this alkylation approach is standard for introducing hydroxyalkyl substituents on nitrogen heterocycles.
Alternative Synthetic Routes and Modifications
Research on related triazoloquinazolinone derivatives, which share structural similarities, provides insights into alternative preparation methods that might be adapted for the target compound:
Cyclization via Hydrazine Intermediates: Starting from 2-aminobenzamides or isatoic anhydrides, hydrazine treatment followed by reaction with carbon disulfide and pyridine under reflux can form triazolo-fused heterocycles. Although this method is more commonly applied to quinazolinone systems, it demonstrates the versatility of hydrazine-mediated cyclization in triazole ring formation.
Use of Microwave Irradiation: Microwave-assisted synthesis offers rapid reaction times and improved yields for heterocyclic ring formation, as demonstrated in the preparation of the core triazolopyridinone scaffold.
Data Table Summarizing Key Preparation Parameters
| Step | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Core triazolopyridinone synthesis | 2-hydrazinopyridine, urea | Microwave irradiation, neat, 300 W, 50 s | 49–75 | Higher yield with 2x urea; TLC monitoring; high purity |
| 3-Hydroxypropyl substitution | Triazolopyridinone, 3-chloropropanol or 3-bromopropanol | K2CO3 or NaH base, DMF/DMSO, 50–80 °C, several hours | Not explicitly reported | Standard N-alkylation; purification by chromatography |
| Alternative cyclization | 2-aminobenzamide, hydrazine, CS2, pyridine | Reflux in ethanol, multi-step | Variable | Adapted from triazoloquinazolinone synthesis |
Research Findings and Considerations
- Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times and can improve yields for the cyclization step forming the triazolopyridinone core.
- Importance of Molar Ratios: Using an excess of urea in the core formation step enhances the yield, suggesting that reagent stoichiometry is critical for optimizing the reaction.
- Purity and Reaction Monitoring: TLC and HPLC are essential to ensure the reaction proceeds to completion and to isolate a high-purity product.
- Alkylation Specificity: The choice of alkylating agent and reaction conditions must be carefully controlled to avoid side reactions or over-alkylation.
- Scalability: Microwave methods are suitable for small to medium scale; for larger scale synthesis, conventional heating methods may be adapted with longer reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The triazolopyridine core is common among analogs, but substituents at the 2-position dictate physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Hydrophilicity vs. Lipophilicity : The hydroxypropyl group in the target compound enhances hydrophilicity compared to trazodone’s chlorophenyl-piperazine moiety, which is critical for blood-brain barrier penetration in antidepressants .
- Substituent Complexity : Trazodone and its derivatives (e.g., 10c, 10e) feature multi-ring systems (piperazine, pyrimidine) that enhance receptor affinity but may increase metabolic instability. The simpler hydroxypropyl group may improve metabolic clearance .
- Synthetic Accessibility: Hydroxypropyl derivatives may be synthesized via shorter reaction pathways compared to trazodone, which requires coupling of 3-chloropropyl intermediates with piperazine derivatives under mechanochemical or microwave-assisted conditions .
Pharmacological and Physicochemical Properties
Solubility and Stability :
- The hydroxypropyl group increases water solubility, as seen in trazodone hydrochloride’s solubility in methanol (25 mg/mL) . However, the absence of a hydrochloride salt in the target compound may reduce ionic solubility.
- Derivatives with aromatic substituents (e.g., 10d, 10f) exhibit higher melting points (104–183°C) due to crystalline packing, whereas the hydroxypropyl analog’s melting point is undocumented but likely lower .
Receptor Interactions :
- Trazodone’s piperazine-chlorophenyl moiety binds serotonin transporters (SERT) and 5-HT2A receptors, while pyrimidinyl analogs (e.g., 10c) show affinity for 5-HT1A . The hydroxypropyl group’s lack of aromaticity may limit direct receptor interactions but could serve as a hydrogen-bond donor in novel targets.
Biological Activity
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 53689-26-2) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides an overview of its biological activity based on recent research findings, including case studies and data tables.
The compound is characterized by its unique structure, which includes a triazole and pyridine moiety. Its molecular formula is with a molecular weight of 178.19 g/mol. The presence of hydroxyl and triazole groups suggests potential for diverse biological interactions.
Recent studies indicate that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, thereby promoting T-cell activation.
Table 1: Biological Activity Summary
Case Study 1: IDO1 Inhibition
A study conducted on a series of triazolo[4,3-a]pyridine derivatives demonstrated that modifications to the hydroxylpropyl group significantly influenced IDO1 inhibition potency. The compound exhibited an IC50 value of approximately 2.6 µM against IDO1 in A375 melanoma cells, showcasing its potential as a therapeutic agent in cancer immunotherapy .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays revealed that this compound reduced cell viability to about 35% at a concentration of 10 µM. This was indicative of its potential to induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that the presence of hydrophobic substituents on the triazole ring was crucial for enhancing interaction with the heme group in IDO1. Variations in substituents led to significant differences in biological activity, emphasizing the importance of molecular structure in drug design .
Table 2: SAR Findings
Q & A
Q. What are the key structural features and molecular properties of 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?
The compound has a molecular formula of C₉H₁₁N₃O₂ (MW: 193.20 g/mol) and features a fused triazole-pyridine core with a 3-hydroxypropyl substituent at position 2. Key structural attributes include:
Q. What synthetic methodologies are used to prepare this compound?
A common approach involves oxidative cyclization of hydrazine intermediates. For example:
- Step 1 : Condensation of a pyridine-2-amine derivative with a hydrazine-bearing precursor.
- Step 2 : Oxidative ring closure using NaOCl in ethanol at room temperature (3 hours, 73% yield).
Purification is achieved via extraction and chromatography (silica gel or alumina). This method is noted for its green chemistry compatibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
- Temperature control : Room temperature minimizes side reactions during cyclization.
- Catalyst selection : Sodium hypochlorite acts as a mild oxidant, avoiding toxic reagents like Cr(VI).
- Solvent choice : Ethanol enhances solubility and reduces environmental impact.
Monitoring via TLC and NMR ensures intermediate purity. For phosphonylated analogs, K₂CO₃ in acetonitrile under reflux improves selectivity .
Q. What advanced techniques resolve structural ambiguities or electronic properties?
- X-ray crystallography : Determines precise bond angles and intermolecular interactions (e.g., hydrogen bonding networks).
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Dynamic NMR : Analyzes conformational flexibility of the hydroxypropyl chain .
Q. How can researchers address contradictions in reported bioactivity data?
- Standardized assays : Use cell-based or enzymatic assays with positive/negative controls.
- Orthogonal validation : Confirm results with multiple techniques (e.g., SPR for binding affinity, in silico docking for mechanism).
- Batch consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
